molecular formula C8H12ClNO3 B12478170 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride

Cat. No.: B12478170
M. Wt: 205.64 g/mol
InChI Key: BXRWCNVMQAHJBG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of an aminomethyl group attached to the furan ring, along with two methyl groups and a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to modulation of biological processes. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of a furan ring.

    2,5-Dimethylfuran: Lacks the aminomethyl and carboxylic acid groups.

    Furan-3-carboxylic acid: Lacks the aminomethyl and dimethyl groups.

Uniqueness

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H

InChI Key

BXRWCNVMQAHJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)CN.Cl

Origin of Product

United States

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